4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
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Description
4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C24H32N2O2S and its molecular weight is 412.59. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthetic Applications
Research in heterocyclic chemistry has investigated the synthesis and reactivity of benzo[b]thiophen derivatives, providing foundational knowledge for the development of novel compounds with potential applications in drug discovery and materials science. Studies have detailed synthetic methodologies for creating various heterocyclic compounds, including the synthesis of thiophenylhydrazonoacetates from benzo[b]thiophen derivatives, which can further react to yield a variety of nitrogen-containing heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, polyamides with ether linkages synthesized from 4-tert-butylcatechol derivatives have been studied for their solubility in polar solvents and thermal stability, indicating potential applications in the development of new polymeric materials (Hsiao, Yang, & Chen, 2000).
Pharmacological Potential
Compounds structurally related to 4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide have been explored for their potential pharmacological properties. For example, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Activities
Research into antimicrobial and antitumor activities of related compounds has identified several derivatives with promising biological activities. For instance, triazole derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the design of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, amino acids and dehydroamino acids containing the benzo[b]thiophene moiety have been synthesized, showcasing the structural diversity achievable through synthetic chemistry and hinting at potential biological applications (Abreu, Silva, Ferreira, & Queiroz, 2003).
Material Science and Polymer Chemistry
Studies in the field of material science and polymer chemistry have highlighted the synthesis and properties of novel polyhydrazides and poly(amide–hydrazide)s, derived from substituted hydroquinones, exhibiting thermal stability and solubility in polar solvents. These findings point to potential applications in the development of high-performance polymers and coatings (Hsiao, Dai, & He, 1999).
Properties
IUPAC Name |
4-tert-butyl-N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-24(2,3)18-10-8-17(9-11-18)22(27)25-23-20(16-26-12-14-28-15-13-26)19-6-4-5-7-21(19)29-23/h8-11H,4-7,12-16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMVAJKFLNDMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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